molecular formula C10H11N3O2 B090942 Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- CAS No. 17605-90-2

Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-

Cat. No.: B090942
CAS No.: 17605-90-2
M. Wt: 205.21 g/mol
InChI Key: CWGQMMOHRBBHGE-UHFFFAOYSA-N
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Description

Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and an isoxazole ring attached via a carbonyl group at position 1

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-8(3)13(11-6)10(14)9-5-7(2)12-15-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQMMOHRBBHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=NO2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170076
Record name Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17605-90-2
Record name Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr Pyrazole Synthesis

The pyrazole core is synthesized by reacting acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux:

CH3COCH2COCH3+N2H4C5H8N2+2H2O\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}

Conditions : Ethanol, reflux (78°C), 6 hours. Yield : 85–90%.

Characterization Data

  • IR (KBr) : 3150 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=N).

  • 1^1H NMR (300 MHz, CDCl3_3) : δ 2.25 (s, 6H, 2×CH3_3), 6.15 (s, 1H, pyrazole-H).

Synthesis of 3-Methyl-5-Isoxazolecarboxylic Acid

Cyclocondensation of Ethyl Acetoacetate

Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under basic conditions to form ethyl 5-methylisoxazole-4-carboxylate :

CH3COCH2COOEt+NH2OH\cdotpHClC7H9NO3+HCl+H2O\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{OH·HCl} \rightarrow \text{C}7\text{H}9\text{NO}3 + \text{HCl} + \text{H}_2\text{O}

Conditions : Ethanol, KOH (40%), room temperature, 8 hours. Yield : 92%.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using concentrated sulfuric acid:

C7H9NO3+H2SO4C5H5NO3+EtOH\text{C}7\text{H}9\text{NO}3 + \text{H}2\text{SO}4 \rightarrow \text{C}5\text{H}5\text{NO}3 + \text{EtOH}

Conditions : H2_2SO4_4, 100°C, 3 hours. Yield : 95%.

Characterization Data

  • IR (KBr) : 1720 cm1^{-1} (C=O), 1650 cm1^{-1} (C=N).

  • 1^1H NMR (300 MHz, DMSO-d6_6) : δ 2.45 (s, 3H, CH3_3), 6.72 (s, 1H, isoxazole-H).

Acylation of 3,5-Dimethylpyrazole

Formation of Isoxazole Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride to form the acyl chloride:

C5H5NO3+SOCl2C5H4ClNO2+SO2+HCl\text{C}5\text{H}5\text{NO}3 + \text{SOCl}2 \rightarrow \text{C}5\text{H}4\text{ClNO}2 + \text{SO}2 + \text{HCl}

Conditions : Reflux (70°C), 2 hours. Yield : 98%.

Coupling with 3,5-Dimethylpyrazole

The acyl chloride reacts with 3,5-dimethylpyrazole in the presence of triethylamine (TEA):

C5H4ClNO2+C5H8N2+Et3NC10H11N3O2+Et3N\cdotpHCl\text{C}5\text{H}4\text{ClNO}2 + \text{C}5\text{H}8\text{N}2 + \text{Et}3\text{N} \rightarrow \text{C}{10}\text{H}{11}\text{N}3\text{O}2 + \text{Et}3\text{N·HCl}

Conditions : Dichloromethane, 0°C to room temperature, 4 hours. Yield : 88%.

Optimization Table

ParameterConditionYield (%)Purity (HPLC)
SolventDichloromethane8899.8
BaseTriethylamine8599.5
Temperature0°C → RT8899.8
Coupling AgentNone8899.8

Analytical Characterization of Target Compound

Spectroscopic Data

  • IR (KBr) : 1680 cm1^{-1} (amide C=O), 1605 cm1^{-1} (C=N).

  • 1^1H NMR (300 MHz, CDCl3_3) : δ 2.30 (s, 6H, 2×CH3_3), 2.50 (s, 3H, isoxazole-CH3_3), 6.20 (s, 1H, pyrazole-H), 6.75 (s, 1H, isoxazole-H).

  • 13^{13}C NMR (75 MHz, CDCl3_3) : δ 12.1 (CH3_3), 14.5 (CH3_3), 110.5 (isoxazole-C), 145.2 (pyrazole-C), 165.0 (C=O).

Purity and Isomer Control

  • HPLC Purity : 99.8% (C10_{10}H11_{11}N3_3O2_2).

  • By-Products : <0.1% 3-methyl isomer, undetectable CATA impurity.

Industrial-Scale Process Considerations

Microchannel Reactor Technology

Adopting continuous-flow microreactors for the cyclocondensation step enhances purity (99.9%) and yield (95%) while reducing reaction time to 10 minutes.

Environmental and Cost Metrics

  • Waste Reduction : 30% lower solvent usage vs. batch processes.

  • Cost Savings : 20% reduction from minimized purification steps .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines. Substitution reactions can introduce a variety of functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Anticancer Activity

One of the notable applications of 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- is in the development of anticancer agents. Research indicates that this compound can act as an inhibitor of hedgehog signaling pathways, which are implicated in various cancers. For instance, derivatives of this pyrazole have been synthesized and tested for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth .

Antidiabetic Properties

Studies have also highlighted the potential antidiabetic effects of pyrazole derivatives. The compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This activity is attributed to its ability to modulate key metabolic pathways involved in glucose homeostasis .

Herbicides and Pesticides

The unique structure of 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- allows it to function as a herbicide. Its efficacy in controlling weed growth has been demonstrated in various agricultural studies. The compound's mode of action typically involves disruption of specific biochemical pathways in target plants, leading to their death while being less harmful to crops .

Coordination Chemistry

In coordination chemistry, pyrazole derivatives are utilized as ligands due to their ability to form stable complexes with metal ions. The synthesis of trispyrazolylborate and other metal complexes has been explored for applications in catalysis and materials development . These complexes exhibit interesting electronic properties that can be harnessed in electronic devices.

Case Studies

Study Application Findings
Glukhacheva et al. (2020)AnticancerDemonstrated that pyrazole derivatives inhibit hedgehog signaling, reducing tumor growth in vitro.
Kazantsev et al. (2021)AntidiabeticFound that 3,5-dimethylpyrazoles improved insulin sensitivity in diabetic models.
Agricultural Study (2022)HerbicideEvaluated the effectiveness of pyrazole-based herbicides on weed control with minimal crop damage.

Mechanism of Action

The mechanism of action of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The isoxazole ring may play a crucial role in the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of pyrazole, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)- lies in its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties

Biological Activity

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole is noted for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : 220.23 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activities

The biological activities of pyrazole derivatives, including 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole, are extensive and include:

1. Antitumor Activity

Research indicates that pyrazole compounds exhibit significant antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. For instance:

  • Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, showing IC50_{50} values in the low micromolar range, comparable to established chemotherapeutic agents .

2. Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives:

  • In Vitro Studies : Compounds were screened against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating promising antibacterial activity .
  • Table 1: Antimicrobial Activity of Pyrazole Derivatives
CompoundBacterial StrainMIC (µg/mL)
3,5-Dimethyl-PyrazoleE. coli15
3,5-Dimethyl-PyrazoleS. aureus20

3. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects:

  • Mechanism of Action : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Case Study : A specific pyrazole derivative demonstrated comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models in mice .

Synthesis and Structural Modifications

The synthesis of 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)-pyrazole typically involves multi-step reactions starting from simple pyrazole precursors. Modifications at the isoxazole ring can enhance biological activity and selectivity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of pyrazole derivatives:

  • Absorption and Distribution : Studies suggest good oral bioavailability and distribution in tissues.
  • Toxicity Studies : Acute toxicity tests indicate a high safety margin with LD50_{50} values exceeding 2000 mg/kg in animal models .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 3,5-dimethyl-1-(3-methyl-5-isoxazolylcarbonyl)pyrazole, and how is reaction progress monitored?

Answer:
The compound can be synthesized via condensation reactions between diketones and hydrazine derivatives. For example:

  • Step 1: React acetylacetone derivatives with semicarbazide hydrochloride under reflux conditions to form pyrazole intermediates .
  • Step 2: Introduce the isoxazole carbonyl group using coupling agents like thionyl chloride (SOCl₂) for carboxamide formation .
  • Monitoring: Thin-layer chromatography (TLC) with a solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1 v/v) and iodine vapor visualization ensures reaction completion .

(Basic) Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:
A multi-technique approach is essential:

  • FT-IR: Identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-H vibrations (~3100 cm⁻¹) .
  • NMR: ¹H NMR confirms methyl group multiplicity (singlets at δ 2.1–2.5 ppm for 3,5-dimethyl groups), while ¹³C NMR verifies carbonyl carbons (~160–170 ppm) .
  • X-ray Diffraction (XRD): Single-crystal XRD with SHELXL refinement (R-factor <0.05) resolves absolute configuration and anisotropic displacement parameters .

(Advanced) How can researchers resolve contradictions between experimental spectral data and computational predictions?

Answer:
Contradictions arise from conformational flexibility or crystal packing effects . Mitigation strategies include:

  • Cross-validation: Compare experimental NMR/IR data with density functional theory (DFT)-optimized structures .
  • Dynamic NMR: Analyze temperature-dependent spectra to detect rotational barriers in flexible substituents .
  • Hirshfeld surface analysis: Quantify intermolecular interactions in XRD data to explain packing-induced shifts .

(Advanced) What strategies enhance biological activity in pyrazole derivatives?

Answer:
Key approaches for structure-activity relationship (SAR) optimization :

  • Substituent modification: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-isoxazolyl position to improve antifungal activity (MIC reduced by 50% in derivatives) .
  • Hybrid scaffolds: Combine pyrazole with indanone moieties to enhance anticancer potency (IC₅₀ <10 μM in NCI-60 cell lines) .
  • Docking studies: Use AutoDock Vina to predict binding to fungal CYP51 or human kinase targets, guiding rational design .

(Advanced) How are computational methods integrated into mechanistic studies of pyrazole-based compounds?

Answer:
Molecular dynamics (MD) and QSAR are critical:

  • MD simulations: Analyze ligand-protein binding stability (e.g., with fungal lanosterol 14α-demethylase) over 100-ns trajectories .
  • QSAR models: Develop 3D pharmacophores using Hammett constants (σ) and hydrophobic parameters (logP) to predict herbicidal activity (R² >0.8 for pIC₅₀) .
  • ADMET prediction: SwissADME estimates bioavailability (TPSA <90 Ų) and CYP450 interactions to prioritize candidates .

(Basic) What are the stability considerations for this compound under laboratory conditions?

Answer:

  • Thermal stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C .
  • Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the isoxazole moiety .
  • Hydrolysis risk: Avoid aqueous buffers (pH >8) to prevent carboxamide bond cleavage .

(Advanced) How do crystallographic data inform synthetic route optimization?

Answer:
XRD-derived torsion angles and H-bond networks guide synthesis:

  • Torsion analysis: Angles >30° between pyrazole and isoxazole rings suggest steric hindrance, prompting milder coupling conditions .
  • Packing motifs: π-π stacking interactions (3.5–4.0 Å) indicate solubility challenges, necessitating polar protic solvents (e.g., DMF) for recrystallization .

(Advanced) What methodologies assess the compound’s potential as an enzyme inhibitor?

Answer:
Kinetic and biophysical assays :

  • Enzyme inhibition: Measure IC₅₀ via spectrophotometric assays (e.g., hexacyanoferrate(III) oxidation for oxidoreductase inhibition) .
  • Surface plasmon resonance (SPR): Determine binding kinetics (kₐₙ/Kd) to target proteins like COX-2 or EGFR .
  • Isothermal titration calorimetry (ITC): Quantify binding entropy (ΔS) and enthalpy (ΔH) for thermodynamic profiling .

(Basic) What purification techniques yield high-purity (>95%) material?

Answer:

  • Recrystallization: Use ethanol/water (3:1 v/v) at 60°C, achieving 85–90% recovery .
  • Column chromatography: Employ silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) eluent .
  • HPLC: Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) resolve regioisomeric impurities .

(Advanced) How are pyrazole derivatives evaluated for multitarget therapeutic potential?

Answer:
Polypharmacology screening involves:

  • Kinase profiling: Test against a panel of 100+ kinases (DiscoverX) to identify off-target effects .
  • Transcriptomics: RNA-seq analysis of treated cancer cells (e.g., MCF-7) reveals pathway modulation (e.g., apoptosis upregulation) .
  • Metabolomics: LC-MS/MS quantifies metabolite shifts (e.g., ATP depletion) in fungal cells post-treatment .

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